N-(naphthalen-2-yl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(naphthalen-2-yl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide” is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(naphthalen-2-yl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthalen-2-ylamine: This can be achieved through nitration of naphthalene followed by reduction.
Synthesis of the 2-(4-nitrophenyl)-2-oxoethyl bromide: This involves the bromination of 4-nitroacetophenone.
Coupling Reaction: The naphthalen-2-ylamine is then reacted with 2-(4-nitrophenyl)-2-oxoethyl bromide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Substituted Aromatics: From various substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Catalysts: Potential use as ligands in catalytic processes.
Biology
Biological Probes: Used in the study of biological systems due to its structural features.
Medicine
Industry
Materials Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-2-yl)-2-{[2-(4-aminophenyl)-2-oxoethyl]sulfanyl}acetamide: Similar structure but with an amine group instead of a nitro group.
N-(naphthalen-2-yl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in “N-(naphthalen-2-yl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide” can impart unique electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
N-naphthalen-2-yl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(15-6-9-18(10-7-15)22(25)26)12-27-13-20(24)21-17-8-5-14-3-1-2-4-16(14)11-17/h1-11H,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPCZBHXEKFOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.